6-Chloro-2-(isopentyloxy)nicotinic acid is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the 6th position and an isopentyloxy group at the 2nd position of the pyridine ring. This compound has gained attention due to its unique structural features, which contribute to its biological activity and potential applications in various fields, including medicinal chemistry and agrochemicals.
The synthesis of 6-Chloro-2-(isopentyloxy)nicotinic acid typically involves several key steps:
The molecular formula of 6-Chloro-2-(isopentyloxy)nicotinic acid is , with a molecular weight of approximately 243.68 g/mol. The structure features a pyridine ring with specific functional groups that influence its chemical behavior.
6-Chloro-2-(isopentyloxy)nicotinic acid undergoes several types of chemical reactions:
The major products formed depend on the specific reagents and conditions used in each reaction type. For instance, oxidation may yield oxides, while substitution reactions can produce derivatives with diverse functional groups.
The mechanism of action for 6-Chloro-2-(isopentyloxy)nicotinic acid primarily involves its interaction with nicotinic acetylcholine receptors. Upon binding to these receptors, the compound can influence various cellular pathways, leading to alterations in cell signaling and function. This interaction is crucial for understanding its potential therapeutic effects in biological systems .
The chemical properties include reactivity towards nucleophiles due to the electron-withdrawing nature of the chlorine atom and the presence of acidic functional groups.
| Property | Value |
|---|---|
| Molecular Formula | C11H14ClNO3 |
| Molecular Weight | 243.68 g/mol |
| IUPAC Name | 6-chloro-2-(3-methylbutoxy)pyridine-3-carboxylic acid |
| InChI | InChI=1S/C11H14ClNO3/c1-7(2)5-6-16-10-8(11(14)15)3-4-9(12)13-10/h3-4,7H,5-6H2,1-2H3,(H,14,15) |
| InChI Key | RJULBJXCPVCWJP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCOC1=C(C=CC(=N1)Cl)C(=O)O |
6-Chloro-2-(isopentyloxy)nicotinic acid has several scientific applications:
This compound's diverse applications underline its significance in both research and industrial contexts, making it a valuable subject for further study and development.
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2
CAS No.: 39492-88-1